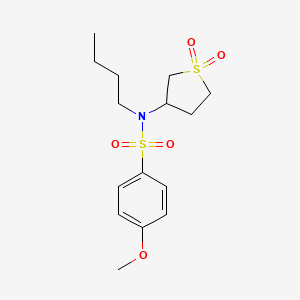
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxybenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C15H23NO5S2 and its molecular weight is 361.47. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxybenzene-1-sulfonamide, with the CAS number 874787-51-6, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a detailed exploration of its biological activity, including antimicrobial properties, cytotoxic effects, and other pharmacological applications.
Antimicrobial Activity
Research indicates that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the 1,3,4-oxadiazole ring have shown broad-spectrum activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 4 µg/mL |
| Compound B | Mycobacterium tuberculosis | 8 µg/mL |
| Compound C | Escherichia coli | 16 µg/mL |
Cytotoxicity Studies
Studies have also explored the cytotoxic effects of sulfonamide derivatives. For example, compounds with similar structures have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanisms often involve apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Sulfonamides are known for their anti-inflammatory properties. Research has indicated that compounds with a sulfonamide group can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Study 1: Antimycobacterial Activity
In a study by Dhumal et al. (2016), a series of compounds including those with the oxadiazole scaffold were synthesized and tested for their antitubercular activity against Mycobacterium bovis. The most active compounds demonstrated significant inhibition of bacterial growth both in vitro and ex vivo .
Case Study 2: Anticancer Properties
A recent investigation into the anticancer potential of sulfonamide derivatives revealed that certain compounds could effectively induce apoptosis in breast cancer cells. The study highlighted the role of these compounds in activating caspase pathways, leading to programmed cell death .
科学研究应用
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C14H19N2O4S
- Molecular Weight : 318.43 g/mol
- IUPAC Name : N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxybenzene-1-sulfonamide
The presence of the sulfonamide group contributes to its biological activity, making it a candidate for various therapeutic applications.
Research indicates that sulfonamides, including this compound, exhibit a range of biological activities:
- Anticancer Properties : Sulfonamide derivatives have been synthesized and tested for anticancer activity. For instance, studies have shown that certain sulfonamides can inhibit tumor cell proliferation across various cancer types, including lung, colon, and breast cancers . The mechanism often involves the inhibition of specific enzymes critical for cancer cell survival.
- Enzyme Inhibition : this compound may function as an inhibitor of carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and diseases. Inhibitors of CA IX have shown promise in selective anticancer therapies due to their role in tumorigenesis .
Case Studies and Research Findings
Several studies have documented the efficacy of sulfonamide derivatives in clinical settings:
- A study evaluated a series of novel sulfonamides for their anticancer properties against multiple human tumor cell lines. The compounds showed significant cytotoxicity at low micromolar concentrations .
- Another investigation focused on the enzyme inhibition capabilities of similar compounds. Results indicated that specific derivatives exhibit potent inhibition against CA IX, suggesting their potential use in targeted cancer therapies .
Potential Therapeutic Uses
The potential applications of this compound include:
- Cancer Treatment : Given its anticancer properties and ability to inhibit critical enzymes in cancer metabolism, this compound may serve as a lead structure for developing new anticancer drugs.
- Antimicrobial Activity : Some sulfonamides are known for their antibacterial properties; thus, further research could explore this compound's effectiveness against bacterial infections.
属性
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5S2/c1-3-4-10-16(13-9-11-22(17,18)12-13)23(19,20)15-7-5-14(21-2)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCHVKHAWWRKHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













